1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid
Description
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a piperidine-4-carboxylic acid moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid group provides hydrogen-bonding capability, influencing solubility and target binding. This structural framework is common in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced physicochemical properties .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-2-1-9(7-16-10)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKVSGJSPQKLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Multi-step Route from Trifluoromethylated Pyridine Precursors
Overview:
This method involves the initial synthesis of a trifluoromethylated pyridine derivative, followed by coupling with a piperidine moiety bearing a carboxylic acid functionality.
Preparation of 6-Trifluoromethyl-3-hydroxypyridine:
Starting from commercially available 3-hydroxypyridine, electrophilic trifluoromethylation is performed using reagents such as trifluoromethyl sulfonates or hypervalent iodine reagents under controlled conditions to introduce the CF₃ group at the 6-position.Conversion to 6-Trifluoromethylpyridine-3-carboxylic acid:
The hydroxypyridine derivative is oxidized to the corresponding carboxylic acid, typically via oxidation with reagents like potassium permanganate or via a two-step process involving esterification followed by hydrolysis.Coupling with Piperidine Derivative:
The carboxylic acid is activated using carbodiimide reagents (e.g., EDC, DCC) in the presence of a base such as DIPEA, then coupled with a piperidine derivative containing a suitable amino group to form an amide linkage, yielding the target compound.
Research Data:
This route is supported by patent EP2821398A1, which discloses methods for synthesizing trifluoromethylpyridine derivatives via enamines and dihydropyridinones, emphasizing the importance of avoiding unstable intermediates like trifluoroacetylated enol ethers for large-scale synthesis.
Alternative Route via Heterocyclic Intermediate Formation
Overview:
An alternative approach involves constructing the pyridine ring with the CF₃ substituent via heterocyclic cyclization strategies, followed by functionalization.
Synthesis of 3-Amino-6-trifluoromethylpyridine:
This can be achieved through nucleophilic aromatic substitution or via directed metalation of a precursor like 3-chloropyridine, followed by trifluoromethylation using reagents such as Togni’s reagent or Umemoto’s reagent.Cyclization to Form Piperidine Ring:
The amino group on the pyridine intermediate is then reacted with suitable precursors, such as aldehydes or acyl chlorides, to form a piperidine ring via reductive amination or cyclization reactions.Introduction of Carboxylic Acid at the 4-Position:
The piperidine ring is then functionalized at the 4-position through oxidation or carboxylation strategies, often employing reagents like potassium permanganate, or via a directed lithiation followed by carbonation.
Research Data:
This method aligns with the synthesis strategies described in patent EP3700902B1, which details the synthesis of pyridine derivatives with trifluoromethyl groups for pharmaceutical applications.
Synthesis via Cross-Coupling and Functional Group Transformations
Overview:
A versatile approach employs cross-coupling reactions to assemble the pyridine and piperidine units, followed by selective functionalization.
Preparation of 6-Trifluoromethyl-3-halopyridine:
Starting from 3-halopyridines, trifluoromethylation is achieved via copper-catalyzed trifluoromethylation or via electrophilic trifluoromethylating agents.Coupling with Piperidine Derivative:
Using palladium-catalyzed Suzuki or Buchwald-Hartwig coupling, the halogenated pyridine is linked to a piperidine derivative bearing a suitable functional group.Introduction of Carboxylic Acid Functionality:
The final step involves oxidation or hydrolysis to convert a methyl or other precursor group into the carboxylic acid at the 4-position.
Research Data:
This method is supported by literature on heterocyclic cross-coupling reactions and is exemplified in the synthesis of related compounds in peer-reviewed articles and patents.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Main Reactions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1. Multi-step synthesis from trifluoromethylated pyridine | 3-Hydroxypyridine derivatives | Trifluoromethylating agents, oxidants, carbodiimides | Electrophilic trifluoromethylation, oxidation, amide coupling | High regioselectivity, well-established | Multiple steps, handling unstable intermediates |
| 2. Heterocyclic intermediate route | 3-Amino-6-trifluoromethylpyridine | Nucleophiles, cyclization reagents | Nucleophilic substitution, cyclization, oxidation | Modular, adaptable | Requires multiple functionalization steps |
| 3. Cross-coupling approach | Halopyridines, piperidine derivatives | Palladium catalysts, trifluoromethylating reagents | Cross-coupling, oxidation | Versatile, scalable | Catalyst cost, need for purification |
Notes and Considerations
Handling of Intermediates:
Many intermediates, especially trifluoromethylated species, are sensitive and require inert atmosphere conditions.Scalability:
Routes avoiding unstable intermediates and employing robust catalytic systems are preferred for large-scale production.Environmental and Safety Aspects:
Use of highly flammable reagents like ethylvinylether is discouraged; safer alternatives are recommended.Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yield and purity.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Organic Synthesis
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid is utilized as a building block in organic synthesis. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.
Biological Studies
In biological research, this compound serves as a probe in biochemical assays and helps study biological pathways. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates its penetration into biological membranes, allowing for interactions with target proteins and pathways that are essential for understanding cellular mechanisms.
Medicinal Chemistry
The compound has shown potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, its structural similarities to other compounds have led to investigations into its role as a TRPV1 antagonist, which is relevant in modulating pain and cough reflexes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various contexts:
- TRPV1 Antagonism : A study characterized a related compound as a TRPV1 antagonist that demonstrated significant antitussive effects in guinea pigs. This research supports the potential of similar compounds in treating cough reflexes by inhibiting TRPV1 channels .
- Pharmacokinetic Studies : Research on pharmacokinetics has shown that compounds with similar structures can achieve effective plasma concentrations that correspond with therapeutic efficacy. This suggests that this compound may also exhibit favorable pharmacokinetic properties .
Industrial Applications
In industry, this compound is used as an intermediate in the production of advanced materials and other chemical products. Its versatility allows for optimization of reaction conditions to enhance yield and purity during manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyridine and piperidine rings, enables the compound to bind to specific active sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₂H₁₄F₃N₂O₂.
Key Comparative Insights
Heterocycle Impact :
Substituent Effects :
Synthetic Yields :
Biological Activity
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid is a synthetic organic compound belonging to the class of piperidine carboxylic acids. Its unique structure, characterized by a trifluoromethyl group attached to a pyridine ring and a carboxylic acid functional group, imparts significant biological activity. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₃F₃N₂O₂
- CAS Number: 1823183-74-9
- Molecular Weight: 274.24 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and binding to active sites on target proteins. This results in modulation of enzymatic activity and cellular pathways, which is crucial for its therapeutic effects.
Biological Activity Overview
-
Anticancer Activity
- Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, one study demonstrated that certain piperidine derivatives showed improved cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance their efficacy (e.g., using the spirocyclic structure) .
- The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific signaling pathways involved in cancer progression.
-
Antimicrobial Properties
- Studies have shown that similar compounds exhibit antimicrobial activity against various pathogens. The incorporation of the trifluoromethyl group has been associated with enhanced activity against resistant strains .
- The compound may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Enzyme Inhibition
Case Study 1: Antiparasitic Activity
In a study focusing on antimalarial therapies, analogs of piperidine derivatives were evaluated for their ability to inhibit PfATP4-associated Na-ATPase activity. One optimized compound demonstrated significant efficacy in a malaria mouse model, blocking gamete development and preventing transmission .
Case Study 2: Cancer Cell Lines
A recent investigation into the cytotoxic effects of piperidine derivatives revealed that certain modifications led to increased apoptosis in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This highlights the potential for developing new anticancer agents based on the piperidine scaffold .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid?
Synthesis typically involves multi-step reactions, including:
- Condensation and Cyclization : Reacting substituted pyridine aldehydes with aminopyridine derivatives, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene) .
- Functional Group Modifications : Introducing the trifluoromethyl group via halogen exchange or nucleophilic substitution. The piperidine ring is often functionalized using tert-butoxycarbonyl (Boc) protection to prevent side reactions .
- Acid Hydrolysis : Final deprotection of esters (e.g., methyl or tert-butyl esters) using hydrochloric acid to yield the carboxylic acid .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Determines molecular weight (e.g., observed m/z 754 [M+H]+ in complex derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (e.g., retention time of 1.32 minutes under specific conditions) .
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry, particularly for the piperidine and pyridine moieties.
Q. What are the solubility and stability properties of this compound?
- Solubility : Limited in aqueous media but soluble in polar aprotic solvents (e.g., DMF) and acidic aqueous solutions (via hydrochloride salt formation during synthesis) .
- Stability : The trifluoromethyl group enhances metabolic stability, but the carboxylic acid may require esterification (e.g., tert-butyl esters) for storage or in vivo studies .
Advanced Research Questions
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Protecting Group Strategies : Use Boc protection on the piperidine nitrogen to direct reactions to the 4-position carboxylic acid .
- Catalytic Cross-Coupling : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at specific positions .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl carbamates) ensure enantioselective synthesis of substituted derivatives .
Q. What biological targets or mechanisms are associated with this compound?
- Autophagy Induction : Structural analogs (e.g., pyrazolo-pyridinone derivatives) show anti-proliferative effects in cancer models via mTOR/p70S6K pathway inhibition .
- Nuclear Receptor Modulation : Piperidine-containing compounds act as FXR agonists, modulating lipid metabolism and offering potential for dyslipidemia treatment .
- Enzyme Inhibition : Derivatives with similar trifluoromethylpyridine motifs inhibit Plasmodium falciparum kinases, suggesting antimalarial applications .
Q. How should researchers address contradictory data in biological assays?
- Assay Optimization : Validate activity across multiple cell lines (e.g., prostate cancer vs. hepatic models) and adjust concentrations to account for off-target effects .
- Metabolite Screening : Use LCMS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Orthogonal Assays : Cross-verify mechanisms (e.g., autophagy markers vs. kinase inhibition) to confirm target engagement .
Q. What strategies improve the in vivo efficacy of derivatives?
- Prodrug Design : Convert the carboxylic acid to esters (e.g., tert-butyl or methyl esters) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
- Pharmacokinetic Profiling : Monitor plasma stability and tissue distribution using radiolabeled analogs or LCMS-based metabolite tracking .
- Preclinical Models : Test efficacy in disease-relevant models (e.g., LDLr−/− mice for dyslipidemia) to correlate in vitro potency with therapeutic outcomes .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography (as in pyridinium salt derivatives) resolves complex stereochemistry .
- Scale-Up Challenges : Optimize catalyst loading (e.g., Pd/Cu ratios) and solvent systems (e.g., toluene vs. DMF) to balance yield and purity in multi-step syntheses .
- Data Reproducibility : Document reaction conditions (temperature, atmosphere) rigorously, as minor variations can alter regioselectivity in heterocyclic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
